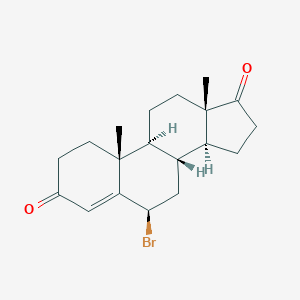

6-Bromoandrostenedione

Description

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWQRBIGKRAICT-DQXCSHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959474 | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-00-7 | |

| Record name | 6-Bromoandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-BROMOANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Bromoandrostenedione aromatase inhibition kinetics

An In-depth Technical Guide to the Aromatase Inhibition Kinetics of 6-Bromoandrostenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent steroidal aromatase inhibitor that has been instrumental in the study of estrogen synthesis and the development of anti-cancer therapies. This technical guide provides a comprehensive overview of the aromatase inhibition kinetics of this compound, with a focus on its stereoisomers: 6α-bromoandrostenedione and 6β-bromoandrostenedione. It details the distinct mechanisms of inhibition, presents key kinetic data in a structured format, outlines experimental protocols for assessing aromatase inhibition, and provides visual representations of the inhibitory pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Introduction to Aromatase and its Inhibition

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme in the biosynthesis of estrogens.[1][2] It catalyzes the conversion of androgens, such as androstenedione (B190577) and testosterone, into estrogens, namely estrone (B1671321) and estradiol.[1] This process is a key step in various physiological functions, but it is also implicated in the pathology of estrogen-dependent diseases, most notably breast cancer.[1][3] Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for these conditions.[1][4]

Aromatase inhibitors (AIs) are broadly classified into two categories: steroidal and non-steroidal inhibitors. This compound is a steroidal AI that acts as a substrate analog, offering high specificity for the aromatase enzyme.[1][5] The stereochemistry of the bromine atom at the 6th position of the androstenedione backbone profoundly influences its mechanism of aromatase inhibition.[5][6]

Mechanism of Aromatase Inhibition by this compound

The two primary epimers of this compound, 6α-bromoandrostenedione (6α-BrA) and 6β-bromoandrostenedione (6β-BrA), exhibit distinct modes of aromatase inhibition.

6α-Bromoandrostenedione: A Competitive Inhibitor

6α-Bromoandrostenedione acts as a potent competitive inhibitor of aromatase.[5][6] This means it reversibly binds to the active site of the enzyme, competing with the natural substrate, androstenedione.[5] The binding is temporary, and the inhibitory effect can be overcome by increasing the substrate concentration.[7][8]

6β-Bromoandrostenedione: A Mechanism-Based Irreversible Inhibitor

In contrast, 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor, also known as a suicide substrate.[5][9] This type of inhibitor binds to the enzyme's active site and is processed through part of the normal catalytic cycle. However, this process generates a reactive intermediate that forms a stable, often covalent, bond with the enzyme, leading to its permanent inactivation.[10] This inactivation is time-dependent and requires the presence of the cofactor NADPH.[5][6]

Quantitative Data on Aromatase Inhibition

The following tables summarize the key kinetic parameters for the inhibition of human placental aromatase by the epimers of this compound.

Table 1: Kinetic Parameters for Aromatase Inhibition by this compound Epimers [5][11]

| Compound | Inhibition Type | Apparent K_i Value | k_inact Value |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM | Not Applicable |

| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM | 0.025 min⁻¹ |

Table 2: Comparative Aromatase Inhibition by this compound Derivatives [9]

| Compound | Apparent K_i (nM) | Time-Dependent Inactivation | Apparent k_inact (min⁻¹) |

| 2,2-dimethyl-6β-bromoandrostenedione | 14 | No | Not Applicable |

| 2,2-dimethyl-6α-bromoandrostenedione | 10 | No | Not Applicable |

| 2-methyl-1,4-diene-6β-bromoandrostenedione | Not Reported | Yes | 0.035 |

| 2-methyl-1,4-diene-6α-bromoandrostenedione | Not Reported | Yes | 0.071 |

Experimental Protocols

The determination of aromatase inhibition kinetics involves robust and well-defined experimental protocols. The following outlines a typical methodology based on established assays.

In Vitro Aromatase Activity Assay (Tritiated Water Release Method)

This is a classic and widely used method to measure aromatase activity and its inhibition.[5][6][12]

Objective: To determine the inhibitory potential (K_i, IC₅₀, k_inact) of test compounds on aromatase activity.

Materials and Reagents:

-

Human placental microsomes (source of aromatase)[13]

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)[5]

-

Test inhibitor (e.g., 6α- or 6β-bromoandrostenedione)

-

Phosphate (B84403) buffer

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Human placental microsomes are prepared by differential centrifugation.[13] The protein concentration is determined.

-

Reaction Mixture Preparation: Reaction mixtures are prepared in phosphate buffer containing the aromatase enzyme source, NADPH, and varying concentrations of the test inhibitor.

-

Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androstenedione.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period.

-

Termination of Reaction: The reaction is terminated by the addition of an organic solvent (e.g., chloroform).

-

Separation of Tritiated Water: The mixture is centrifuged, and the aqueous layer containing the released ³H₂O is separated. Unreacted substrate is removed by treatment with dextran-coated charcoal.

-

Quantification: The amount of ³H₂O formed is quantified by liquid scintillation counting.

-

Data Analysis: Aromatase activity is calculated based on the amount of tritiated water released. For competitive inhibition, data is analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the K_i. For irreversible inhibition, time-dependent inactivation is assessed by pre-incubating the enzyme with the inhibitor and then measuring the residual activity at different time points to determine k_inact.[5]

Fluorometric Aromatase Activity Assay

This method offers a non-radioactive alternative for high-throughput screening.[14]

Objective: To measure aromatase activity and inhibition using a fluorogenic substrate.

Materials and Reagents:

-

Recombinant human aromatase (CYP19A1)[14]

-

Fluorogenic aromatase substrate

-

NADPH generating system

-

Test inhibitor

-

Aromatase assay buffer

-

Fluorescence microplate reader[14]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the recombinant aromatase, NADPH generating system, and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of increase in fluorescence is proportional to the aromatase activity. The IC₅₀ value for the inhibitor is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Aromatase Inhibition

Caption: Mechanisms of aromatase inhibition by this compound epimers.

Experimental Workflow for Aromatase Inhibition Assay

Caption: General workflow for an in vitro aromatase inhibition assay.

Conclusion

This compound serves as a powerful tool for probing the active site and mechanism of aromatase. The distinct kinetic profiles of its 6α and 6β epimers—competitive versus mechanism-based irreversible inhibition—underscore the critical role of stereochemistry in drug-enzyme interactions. The experimental protocols and data presented in this guide offer a solid foundation for researchers engaged in the study of aromatase inhibitors and the development of novel therapeutics for estrogen-dependent pathologies. The high selectivity of these compounds for aromatase over other P-450 cytochromes further enhances their utility as specific pharmacological probes.[5]

References

- 1. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-function correlation of aromatase and its interaction with reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of new C6-substituted steroidal aromatase inhibitors in hormone-sensitive breast cancer cells: Cell death mechanisms and modulation of estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hormonebalance.org [hormonebalance.org]

- 5. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. knyamed.com [knyamed.com]

- 11. 6alpha-Bromo androstenedione | Benchchem [benchchem.com]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Bromoandrostenedione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromoandrostenedione, a significant steroidal compound, and its derivatives. This document details the chemical reactions, experimental procedures, and quantitative data essential for the replication and further investigation of these compounds in a research and development setting.

Core Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of the precursor, 4-androstene-3,17-dione. This reaction typically yields a mixture of the 6α- and 6β-epimers of 6-Bromo-4-androstene-3,17-dione. The stereochemistry of the bromine atom at the C6 position is a critical factor influencing the biological activity of the resulting compound.

A general synthetic approach, adapted from established methodologies for steroidal bromination, is presented below. This process involves the reaction of 4-androstene-3,17-dione with a brominating agent under controlled conditions.

General Reaction Scheme

The bromination of 4-androstene-3,17-dione can be represented by the following workflow:

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 6-Bromo-4-androstene-3,17-dione Epimers

The following protocol is a representative procedure based on ionic bromination methods for steroids.[1]

Materials:

-

4-Androstene-3,17-dione

-

Acetic Acid

-

Anhydrous Hydrogen Bromide gas

-

Bromine

-

1% Sodium Acetate (B1210297) solution

-

Water

Procedure:

-

Prepare a 6:4 solution of 1,4-dioxane and acetic acid.

-

Dissolve a specific molar equivalent of anhydrous hydrogen bromide gas into the dioxane:acetic acid solution.

-

To this solution, add 1.0 to 1.2 molar equivalents of bromine, dissolved in a small amount of acetic acid.

-

Add 4-androstene-3,17-dione to the reaction mixture.

-

Stir the reaction mixture at a controlled temperature, typically between 18°C and 25°C, for a short duration (e.g., 5 minutes).

-

Quench the reaction by pouring the mixture into a cold (0-5°C) 1% sodium acetate solution.

-

Isolate the precipitated product by filtration.

-

Wash the solid product with water.

-

Dry the product to a constant weight.

Note: This procedure yields a mixture of the 6α- and 6β-bromo epimers.

Separation and Isomerization of this compound Epimers

The separation of the 6α- and 6β-bromo epimers can be achieved by fractional crystallization.[2] Furthermore, the interconversion between these epimers is possible under specific solvent conditions. The 6β-isomer can be epimerized to the 6α-isomer in carbon tetrachloride or a chloroform-methanol (9:1) mixture. Conversely, the 6α-isomer can be epimerized back to the 6β-isomer in a chloroform-methanol (9:1) solution.[2]

Synthesis of this compound Derivatives

The core this compound structure can be further modified to generate a variety of derivatives with potentially altered biological activities.

Synthesis of 2,2-Dimethyl and 2-Methyl Derivatives

The synthesis of 2,2-dimethyl and 2-methyl derivatives of this compound has been reported as a strategy to probe the mechanism of aromatase inhibition.[3] The introduction of these alkyl groups can influence the interaction of the steroid with the enzyme's active site.

The general workflow for synthesizing these derivatives involves starting with the appropriately substituted androstenedione precursor followed by bromination.

Caption: Workflow for the synthesis of 2-substituted this compound derivatives.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Physicochemical Properties of 6β-Bromoandrostenedione

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅BrO₂ | [4][5] |

| Molecular Weight | 365.3 g/mol | [4][5] |

| CAS Number | 38632-00-7 | [5] |

| Appearance | White to Light Yellow Solid | [6] |

| Melting Point | 158-163°C (decomposes) | [6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |

Table 2: Biological Activity of this compound Derivatives as Aromatase Inhibitors[3]

| Compound | Apparent Kᵢ (nM) | Inactivation (NADPH dependent) | Apparent k_inact (min⁻¹) |

| 6β-Bromoandrostenedione | - | Yes | - |

| 2,2-Dimethyl-6β-bromoandrostenedione | 14 | No | - |

| 2,2-Dimethyl-6α-bromoandrostenedione | 10 | No | - |

| 2-Methyl-1,4-diene-6β-bromoandrostenedione | - | Yes | 0.035 |

| 2-Methyl-1,4-diene-6α-bromoandrostenedione | - | Yes | 0.071 |

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The provided experimental framework, combined with the summarized quantitative data, serves as a valuable resource for researchers in the fields of medicinal chemistry, steroid biochemistry, and drug development. Further exploration of the full-text literature cited is recommended for a more detailed understanding of the specific experimental conditions and characterization data.

References

- 1. 6alpha-Bromo androstenedione | Benchchem [benchchem.com]

- 2. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H25BrO2 | CID 161972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nuances of Inhibition: A Deep Dive into the Structure-Activity Relationship of 6-Bromoandrostenedione and its Analogs as Aromatase Inhibitors

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromoandrostenedione and its derivatives as inhibitors of aromatase (CYP19A1), the key enzyme in estrogen biosynthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapies for estrogen-dependent diseases, such as breast cancer. Through a detailed examination of quantitative data, experimental methodologies, and key structural modifications, this guide elucidates the critical determinants for potent and selective aromatase inhibition.

Core Concepts in Aromatase Inhibition by this compound Analogs

The androstenedione (B190577) scaffold has served as a foundational template for the design of numerous steroidal aromatase inhibitors. The introduction of a bromine atom at the C6 position of androstenedione marked a significant advancement in this field, leading to potent inhibitors with distinct mechanisms of action dependent on the stereochemistry of the substituent.

The Critical Role of C6 Stereochemistry

The orientation of the bromine atom at the C6 position dictates the mechanism of aromatase inhibition.[1] This fundamental principle is a cornerstone of the SAR for this class of compounds:

-

6α-Bromoandrostenedione acts as a potent competitive inhibitor , with a Ki of 3.4 nM.[1] Its axial orientation allows it to bind reversibly to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione.

-

6β-Bromoandrostenedione , in contrast, is a mechanism-based irreversible inhibitor (suicide inhibitor), with a Ki of 0.8 µM and a k_inact of 0.025 min⁻¹.[1] The equatorial orientation of the bromine atom facilitates a chemical reaction within the active site, leading to the covalent modification and permanent inactivation of the enzyme.

This dichotomy in inhibitory mechanism based on stereochemistry at a single carbon highlights the precise structural requirements for interacting with the aromatase active site.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and its key analogs, providing a clear comparison of their inhibitory potencies against human placental aromatase.

| Compound | Substitution | Inhibition Type | Ki (nM) | k_inact (min⁻¹) | Reference |

| 6α-Bromoandrostenedione | 6α-Br | Competitive | 3.4 | - | [1] |

| 6β-Bromoandrostenedione | 6β-Br | Irreversible | 800 | 0.025 | [1] |

Table 1: Inhibitory Activity of this compound Epimers

| Compound | Substitution | Inhibition Type | Ki (nM) | k_inact (min⁻¹) | Reference |

| 2,2-Dimethyl-6β-bromoandrostenedione | 2,2-diMe, 6β-Br | Competitive | 14 | - | [2] |

| 2,2-Dimethyl-6α-bromoandrostenedione | 2,2-diMe, 6α-Br | Competitive | 10 | - | [2] |

| 2-Methyl-1,4-diene-6β-bromoandrostenedione | 2-Me, Δ¹,⁴, 6β-Br | Irreversible | - | 0.035 | [2] |

| 2-Methyl-1,4-diene-6α-bromoandrostenedione | 2-Me, Δ¹,⁴, 6α-Br | Irreversible | - | 0.071 | [2] |

| 2α-Fluoroandrostenedione | 2α-F | Competitive | 45 | - | [3] |

| 2α-Chloroandrostenedione | 2α-Cl | Competitive | 86 | - | [3] |

| 2α-Bromoandrostenedione | 2α-Br | Competitive | 171 | - | [3] |

| 2α-Methylandrostenedione | 2α-Me | Competitive | 69 | - | [3] |

| 2α-Ethylandrostenedione | 2α-Et | Competitive | 114 | - | [3] |

| 2α-Hydroxyandrostenedione | 2α-OH | Competitive | 670 | - | [3] |

| 2α-Methoxyandrostenedione | 2α-OMe | Competitive | 1150 | - | [3] |

Table 2: Inhibitory Activity of C2-Substituted Androstenedione Analogs

| Compound | Substitution | Inhibition Type | IC50 (nM) | Reference |

| 4-Hydroxyandrostenedione | 4-OH | Irreversible | 30-50 | [4][5] |

| 4-Hydroxy-4,6-androstadiene-3,17-dione | 4-OH, Δ⁶ | Irreversible | More rapid inactivation than 4-OH-A | [5] |

Table 3: Inhibitory Activity of C4-Substituted Androstenedione Analogs

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data. The following sections detail the key assays used in the evaluation of this compound derivatives.

Human Placental Aromatase Inhibition Assay

This is the standard in vitro assay for determining the inhibitory potency of compounds against aromatase.

1. Enzyme Preparation:

-

Human term placenta is obtained after delivery and kept on ice.

-

The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the aromatase enzyme.[4]

2. Radiometric Assay:

-

The assay measures the conversion of a radiolabeled substrate, typically [1β-³H]androstenedione, to estrone.[1]

-

The reaction mixture includes the placental microsomes, the test inhibitor at various concentrations, and a cofactor such as NADPH.[1]

-

During the aromatization reaction, the tritium (B154650) at the 1β position is released as ³H₂O.[1]

-

The reaction is stopped, and the ³H₂O is separated from the unreacted substrate, usually by charcoal-dextran treatment.

-

The amount of radioactivity in the aqueous phase is quantified by liquid scintillation counting and is directly proportional to the aromatase activity.

3. Data Analysis:

-

For competitive inhibitors: The apparent Ki is determined by measuring the initial rates of reaction at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.[1]

-

For irreversible inhibitors: Time-dependent inhibition is assessed by pre-incubating the enzyme with the inhibitor in the presence of NADPH.[1] Aliquots are taken at different time points, and the remaining enzyme activity is measured. The inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (Ki) are determined from these data.[1]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the SAR of this compound.

Caption: Aromatase Inhibition by this compound Epimers.

Caption: Workflow for SAR Study of Aromatase Inhibitors.

Caption: C6-Bromine Stereochemistry and Inhibition Mechanism.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry that offers valuable insights for the design of novel aromatase inhibitors. The stereochemistry at the C6 position is a critical determinant of the mechanism of inhibition, with the 6α-bromo derivative acting as a competitive inhibitor and the 6β-bromo derivative as an irreversible inhibitor. Modifications at other positions, such as C2 and C4, also significantly impact inhibitory potency. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for more effective and selective therapies for hormone-dependent cancers.

References

- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 2alpha-substituted androstenedione analogs as aromatase inhibitors and their aromatization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Aromatase inhibitors. Synthesis and biological activity of androstenedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(6β)-6-Bromoandrost-4-ene-3,17-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of (6β)-6-Bromoandrost-4-ene-3,17-dione

Abstract

(6β)-6-Bromoandrost-4-ene-3,17-dione is a synthetic steroidal compound recognized for its role as a mechanism-based irreversible inhibitor of aromatase (estrogen synthetase). As an analogue of the endogenous androgen androstenedione, it serves as a valuable tool for researchers studying the active site and mechanism of action of aromatase.[1][2] Its ability to irreversibly inactivate the enzyme makes it a subject of interest in the development of potential therapeutic agents for estrogen-dependent diseases, such as breast cancer. This document provides a comprehensive overview of its chemical properties, biological activity, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(6β)-6-Bromoandrost-4-ene-3,17-dione is a white to pale yellow solid.[3] Its core structure is a brominated derivative of the C19 steroid androstenedione. The key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅BrO₂ | [2][4][5] |

| Molecular Weight | 365.3 g/mol | [5] |

| CAS Number | 38632-00-7 | [2][4][5] |

| IUPAC Name | (6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | [5] |

| Melting Point | 158-163°C (decomposes) | [3][4] |

| Boiling Point | 467.0 ± 45.0 °C (Predicted) | [3] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | White to Light Yellow Solid | [3] |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Very Slightly, Heated, Sonicated) | [3] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [3] |

Biological Activity: Aromatase Inhibition

The primary biological function of (6β)-6-Bromoandrost-4-ene-3,17-dione is the inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. It acts as a mechanism-based or "suicide" inhibitor, meaning it is converted by the enzyme into a reactive intermediate that then binds covalently to the active site, causing irreversible inactivation.[6][7] This action is time-dependent and requires the presence of the cofactor NADPH.[1][7]

In contrast, its epimer, 6α-bromoandrostenedione, acts as a potent competitive inhibitor but does not cause time-dependent irreversible inactivation.[1][7] The stereochemistry of the bromine at the C-6 position is therefore critical in determining the mechanism of inhibition.[1]

| Parameter | Value | Enzyme Source | Notes | Source |

| Apparent Kᵢ | 0.8 µM | Human Placental Aromatase | Kᵢ represents the inhibitor concentration required to achieve half-maximal inactivation rate. | [1][7] |

| kᵢₙₐ꜀ₜ | 0.025 min⁻¹ | Human Placental Aromatase | kᵢₙₐ꜀ₜ is the maximal rate of enzyme inactivation. | [1][7] |

Experimental Protocols

Synthesis of (6β)-6-Bromoandrost-4-ene-3,17-dione

The synthesis of 6-bromo steroids can be achieved through various bromination methods. A common laboratory-scale synthesis involves the free radical bromination of androst-4-ene-3,17-dione using a brominating agent like N-Bromosuccinimide (NBS).

Materials:

-

Androst-4-ene-3,17-dione

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve androst-4-ene-3,17-dione in anhydrous CCl₄ in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of benzoyl peroxide to the solution.

-

Add N-Bromosuccinimide (approximately 1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere and protect from light. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction using NBS in CCl₄ preferentially yields the 6β-bromo product.[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide (B58015) by-product.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate (6β)-6-Bromoandrost-4-ene-3,17-dione.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Note: The 6β-isomer can be unstable in certain solvents like methanol and may epimerize to the more stable 6α-isomer.[9]

References

- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (6b)-6-Bromoandrost-4-ene-3,17-dione Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CAS NO. 38632-00-7 | (6b)-6-Bromoandrost-4-ene-3,17-dione | C19H25BrO2 [localpharmaguide.com]

- 5. This compound | C19H25BrO2 | CID 161972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. CN101362788B - Synthesis of 6α-bromo-androst-4-ene-3,17-dione - Google Patents [patents.google.com]

- 9. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Characteristics of 6-Bromoandrostenedione Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characteristics of 6-bromoandrostenedione analogues, a class of steroidal compounds investigated primarily for their potent enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways to support further research and development in this area.

Introduction

This compound and its analogues are synthetic steroids structurally related to the endogenous androgen, androstenedione (B190577). The introduction of a bromine atom at the C6 position of the steroid nucleus significantly alters its biochemical properties, leading to potent inhibition of key enzymes in steroidogenesis, most notably aromatase (cytochrome P450 19A1). The stereochemistry of the bromine atom (α or β) and other structural modifications to the androstenedione backbone have profound effects on the mechanism and potency of enzyme inhibition. This guide explores these structure-activity relationships and the broader biochemical profile of these compounds.

Enzyme Inhibition Profile

The primary biochemical characteristic of this compound analogues is their ability to inhibit steroidogenic enzymes. The most extensively studied target is aromatase, the key enzyme responsible for estrogen biosynthesis.

Aromatase Inhibition

This compound analogues have been shown to be potent inhibitors of human placental aromatase. The mechanism of inhibition is critically dependent on the stereochemistry of the bromine atom at the C6 position.

-

6α-Bromoandrostenedione acts as a potent competitive inhibitor of aromatase.[1]

-

6β-Bromoandrostenedione functions as a mechanism-based irreversible (suicide) inhibitor of aromatase.[1]

Further modifications to the this compound scaffold have been explored to modulate inhibitory activity. For instance, the introduction of a 2,2-dimethyl group can enhance inhibitory potency but may abrogate the time-dependent inactivation seen with the 6β-bromo analogue.[2]

Table 1: Aromatase Inhibition Data for this compound Analogues

| Compound | Inhibition Type | Apparent Kᵢ (nM) | kᵢₙₐ꜀ₜ (min⁻¹) |

| 6α-Bromoandrostenedione | Competitive | 3.4[1] | - |

| 6β-Bromoandrostenedione | Mechanism-based Irreversible | 800[1] | 0.025[1] |

| 2,2-Dimethyl-6β-bromoandrostenedione | Competitive | 14[2] | Not observed |

| 2,2-Dimethyl-6α-bromoandrostenedione | Competitive | 10[2] | Not observed |

| 2-Methyl-1,4-diene-6β-bromoandrostenedione | Mechanism-based Irreversible | - | 0.035[2] |

| 2-Methyl-1,4-diene-6α-bromoandrostenedione | Mechanism-based Irreversible | - | 0.071[2] |

Inhibition of Other Steroidogenic Enzymes

While extensively studied for aromatase inhibition, the selectivity profile of this compound analogues against other key enzymes in steroid metabolism is also a critical aspect of their biochemical characterization.

-

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are responsible for the interconversion of 17-keto and 17-hydroxy steroids. Inhibition of specific 17β-HSD isoforms is a therapeutic strategy for hormone-dependent diseases. Limited data is available on the specific inhibitory effects of this compound analogues on various 17β-HSD isozymes.

-

Steroid Sulfatase (STS): STS hydrolyzes steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), to their unconjugated, biologically active forms. Inhibition of STS is another avenue for controlling active steroid levels. The inhibitory potential of this compound analogues against STS is an area for further investigation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound analogues.

Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay measures the activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

This compound analogue (inhibitor)

-

Phosphate (B84403) buffer (pH 7.4)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human placental microsomes, and the desired concentration of the this compound analogue.

-

Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add a solution of [1β-³H]-androstenedione and NADPH to initiate the aromatization reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding chloroform and vortexing vigorously.

-

Extraction: Centrifuge the mixture to separate the aqueous and organic phases. The tritiated water will be in the aqueous phase, while the unreacted substrate and steroid products will be in the organic phase.

-

Removal of Residual Steroids: Transfer the aqueous phase to a new tube containing a dextran-coated charcoal suspension. Vortex and centrifuge to pellet the charcoal, which binds any remaining steroids.

-

Quantification: Transfer an aliquot of the supernatant (containing the tritiated water) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of tritiated water released and calculate the percentage of aromatase inhibition relative to a control reaction without the inhibitor. IC₅₀ values can be determined by testing a range of inhibitor concentrations.

Determination of Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)

For competitive inhibitors, the apparent Kᵢ can be determined using the Cheng-Prusoff equation if the IC₅₀ and the Kₘ of the substrate are known. For mechanism-based inhibitors, the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half the maximal rate of inactivation (Kᵢ) are determined by incubating the enzyme with various concentrations of the inhibitor for different time intervals and then assaying for remaining enzyme activity.

Signaling Pathways and Cellular Effects

Aromatase inhibitors, by depleting the pool of estrogens, exert significant effects on estrogen-dependent signaling pathways, ultimately leading to decreased cell proliferation and induction of apoptosis in estrogen-receptor-positive cells.

Caption: Estrogen signaling pathway and the inhibitory action of this compound analogues.

The inhibition of aromatase by this compound analogues leads to a reduction in estrone production, thereby preventing the activation of the estrogen receptor and the subsequent transcription of genes that drive cell proliferation. This mechanism underlies the potential therapeutic application of these compounds in estrogen-dependent cancers.

Caption: Induction of apoptosis by aromatase inhibition.

By inducing estrogen deprivation, aromatase inhibitors can shift the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of the intrinsic apoptotic pathway.

Metabolism

The metabolic fate of this compound analogues is an important consideration for their in vivo activity and potential toxicity. While specific metabolic studies on these particular analogues are limited, the metabolism of other steroidal aromatase inhibitors, such as formestane (B1683765) (4-hydroxyandrostenedione), provides a relevant model. Formestane is primarily eliminated through metabolism, with the major metabolites being glucuronide and sulfate conjugates of its reduced forms.[3] It is plausible that this compound analogues undergo similar metabolic transformations, including reduction of the keto groups and conjugation for excretion.

Caption: General workflow for the preclinical evaluation of this compound analogues.

Conclusion

This compound analogues represent a versatile class of steroidal enzyme inhibitors with potent activity against aromatase. The stereochemistry of the bromine substituent and other structural modifications provide a framework for tuning the mechanism and potency of inhibition. A comprehensive understanding of their biochemical characteristics, including their selectivity profile against other steroidogenic enzymes, their effects on cellular signaling pathways, and their metabolic fate, is essential for the rational design and development of these compounds as potential therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of formestane in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoandrostenedione: A Technical Guide to Its Function as a Suicide Substrate for Aromatase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-bromoandrostenedione as a mechanism-based inactivator, or "suicide substrate," for the enzyme aromatase (CYP19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target for the development of therapeutics for hormone-dependent diseases, particularly breast cancer.[1][2] Understanding the specific mechanism and kinetics of inhibitors like this compound is fundamental for drug design and the study of enzyme function.

Introduction to Aromatase and Suicide Inhibition

Aromatase, a cytochrome P450 enzyme, catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of C19 androgens (like androstenedione (B190577) and testosterone) into C18 estrogens (estrone and estradiol, respectively).[2][3] This process involves three successive oxidation steps of the androgen A-ring.[4] Given the role of estrogen in stimulating the growth of certain cancers, inhibiting aromatase is a proven therapeutic strategy.[2][5]

Aromatase inhibitors are broadly classified into two types:

-

Type I: Steroidal inhibitors that are analogues of the natural substrate, androstenedione.

-

Type II: Non-steroidal inhibitors that interact with the heme group of the cytochrome P450 enzyme.[3]

Suicide inhibition , a form of mechanism-based irreversible inactivation, is a highly specific and potent mode of enzyme inhibition.[1] In this process, the inhibitor, which is a substrate analogue, is catalytically converted by the target enzyme into a reactive intermediate. This intermediate then forms a stable, covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation.[2][6] 6β-bromoandrostenedione is a classic example of such a suicide substrate for aromatase.[7]

Mechanism of Action: The Stereospecificity of this compound

A key feature of this compound is the profound difference in its inhibitory mechanism based on the stereochemistry of the bromine atom at the C6 position.

6β-Bromoandrostenedione: The Suicide Substrate

The 6β-epimer acts as a mechanism-based irreversible inhibitor.[8] The process begins with the enzyme binding the inhibitor at its active site. The aromatase enzyme then initiates its normal catalytic cycle, attempting to aromatize the A-ring. This enzymatic processing transforms the relatively inert 6β-bromoandrostenedione into a highly reactive intermediate. This intermediate then covalently modifies the enzyme, leading to a time-dependent and irreversible loss of catalytic activity.[8][9] This inactivation is dependent on the presence of the necessary cofactor, NADPH, which provides the reducing equivalents for the P450 catalytic cycle.[4][8]

6α-Bromoandrostenedione: The Competitive Inhibitor

In stark contrast, the 6α-bromoandrostenedione epimer acts as a potent, but reversible, competitive inhibitor.[8] It binds to the active site of aromatase, preventing the natural substrate (androstenedione) from binding, but it is not processed in a way that leads to a reactive intermediate and covalent modification. Its inhibition can be overcome by increasing the concentration of the substrate. This stereochemical difference highlights the precise structural requirements of the aromatase active site.[8]

Quantitative Data: Inhibitory Potency

The efficacy of aromatase inhibitors is quantified by several kinetic parameters. For suicide substrates, these include the inhibitor concentration that gives half-maximal inactivation (K_i) and the maximal rate of inactivation (k_inact). For competitive inhibitors, the key parameter is the inhibition constant (K_i), which reflects the affinity of the inhibitor for the enzyme.

Table 1: Kinetic Parameters for 6β-Bromoandrostenedione (Suicide Inactivator)

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Apparent K_i | 0.8 µM | Human Placental Aromatase | [8] |

| k_inact | 0.025 min⁻¹ | Human Placental Aromatase |[8] |

Table 2: Kinetic Parameters for 6α-Bromoandrostenedione (Competitive Inhibitor)

| Parameter | Value | Enzyme Source | Reference |

|---|

| Apparent K_i | 3.4 nM | Human Placental Aromatase |[8] |

Note: The lower K_i value for the 6α epimer indicates a higher binding affinity compared to the 6β epimer, yet it does not cause irreversible inactivation.

Experimental Protocols

The characterization of this compound as a suicide substrate involves specific biochemical assays to measure enzyme activity and its time-dependent loss.

Aromatase Activity Assay (Tritiated Water Release)

This is a widely used method to measure the catalytic activity of aromatase.

-

Principle: The assay uses [1β-³H]androstenedione as a substrate. During the aromatization process, the tritium (B154650) atom at the 1β position is abstracted, ultimately being released as tritiated water (³H₂O). The amount of radioactivity in the aqueous phase after separating the unreacted steroidal substrate is directly proportional to the enzyme activity.[8][10]

-

Enzyme Source: Human placental microsomes are a classic and rich source of aromatase.[7][8] Recombinant human aromatase expressed in microsomes is also commonly used.[4][10]

-

Reaction Mixture: A typical reaction includes:

-

Procedure:

-

Combine the enzyme, buffer, and NADPH in assay tubes.

-

Add the test inhibitor (e.g., this compound) or vehicle.

-

Initiate the reaction by adding the tritiated substrate.

-

Incubate at 37°C for a defined period (e.g., 10-60 minutes).[11]

-

Stop the reaction (e.g., by adding a solvent like chloroform (B151607) or methylene (B1212753) chloride).

-

Separate the aqueous phase (containing ³H₂O) from the organic phase (containing unreacted substrate) using dextran-coated charcoal or solvent extraction.[12]

-

Quantify the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

-

Time-Dependent Inactivation Assay

This protocol is essential to confirm suicide inhibition.

-

Principle: The enzyme is pre-incubated with the inhibitor and cofactor (NADPH) for varying lengths of time. The rate of inactivation is determined by measuring the residual enzyme activity at each time point. A time-dependent loss of activity that is protected by the presence of a competitive substrate is characteristic of a suicide inhibitor.[8][13]

-

Procedure:

-

Pre-incubation: Prepare a mixture containing the aromatase enzyme, NADPH, and the suspected suicide inhibitor (e.g., 6β-bromoandrostenedione) in buffer.

-

Incubate this mixture at 37°C.

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the pre-incubation mixture.

-

Dilution & Activity Assay: Immediately dilute each aliquot significantly (e.g., 100-fold) into a secondary reaction mixture. This dilution effectively stops the inactivation process by lowering the inhibitor concentration well below its K_i.

-

The secondary mixture contains saturating concentrations of the tritiated substrate ([1β-³H]androstenedione) and additional NADPH.

-

Measure the remaining aromatase activity in each diluted sample using the standard activity assay described above.

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear plot indicates first-order inactivation kinetics, from which the k_inact can be determined.

-

Significance and Application

The study of this compound has been instrumental in understanding the active site and catalytic mechanism of aromatase. Its properties as a highly selective suicide substrate make it a valuable pharmacological tool for several reasons:

-

Probing the Active Site: As it forms a covalent bond, it can be used in experiments with radiolabeled versions to identify the specific amino acid residues involved in catalysis and binding.[13]

-

High Specificity: The mechanism-based nature of its action ensures high selectivity for aromatase over other cytochrome P450 enzymes, which is a desirable property in drug development.[8]

-

Prolonged Inhibition: Because the inhibition is irreversible, its biological effect can persist long after the compound has been cleared from circulation, offering a potential therapeutic advantage.[1]

References

- 1. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. epa.gov [epa.gov]

- 5. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 12. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent modification of aromatase by a radiolabeled irreversible inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 6-Bromoandrostenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoandrostenedione is a synthetically modified steroidal compound derived from androstenedione (B190577). It has garnered significant interest primarily for its potent and selective inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, enzyme kinetics, and selectivity. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its primary signaling pathway and experimental workflows. While its potent anti-aromatase activity is well-documented, a comprehensive in vivo pharmacokinetic profile and a full characterization of its off-target effects remain to be fully elucidated in publicly available literature.

Introduction

Estrogen deprivation is a cornerstone of therapy for hormone-receptor-positive breast cancer. Aromatase inhibitors (AIs) play a pivotal role in this therapeutic strategy by blocking the peripheral conversion of androgens to estrogens. This compound has been investigated as a potent AI, exhibiting distinct inhibitory mechanisms dependent on the stereochemistry of the bromo-substituent at the C6 position. This guide delves into the technical details of its pharmacological properties, providing a valuable resource for researchers in oncology, endocrinology, and drug development.

Mechanism of Action

The primary pharmacological action of this compound is the inhibition of the aromatase enzyme. The stereoisomers of this compound, 6α-bromoandrostenedione and 6β-bromoandrostenedione, display different mechanisms of inhibition.

-

6α-Bromoandrostenedione acts as a competitive inhibitor of aromatase. It binds reversibly to the active site of the enzyme, competing with the natural substrate, androstenedione.

-

6β-Bromoandrostenedione functions as a mechanism-based irreversible inhibitor (also known as a suicide inhibitor).[1] This mode of inhibition involves the enzyme processing the inhibitor, which then forms a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[1] The inactivation by the 6β-epimer is time-dependent and requires the presence of NADPH, a cofactor for aromatase activity.[1]

The high selectivity of both epimers for aromatase over other cytochrome P-450 enzymes has been demonstrated, indicating a low potential for off-target effects on other steroidogenic or drug-metabolizing enzymes.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the estrogen biosynthesis pathway. By inhibiting aromatase, it blocks the conversion of androstenedione and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively. This leads to a reduction in circulating estrogen levels.

References

An In-depth Technical Guide to the Research Applications of CAS 38632-00-7 (6β-Bromoandrostenedione)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

The chemical compound identified by CAS number 38632-00-7 is 6β-Bromoandrostenedione . It is a synthetic steroidal derivative of androstenedione (B190577) and is primarily recognized for its potent and specific mechanism of action as an aromatase inhibitor.

| Property | Value | Source(s) |

| IUPAC Name | (6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | PubChem |

| Synonyms | 6-beta-Bromoandrostenedione, (6β)-6-Bromoandrost-4-ene-3,17-dione | Santa Cruz Biotechnology |

| Molecular Formula | C₁₉H₂₅BrO₂ | PubChem |

| Molecular Weight | 365.3 g/mol | PubChem |

| Physical Form | White to Light Yellow Solid | Chongqing Chemdad Co., Ltd |

| Melting Point | 158-163°C (decomposes) | Chongqing Chemdad Co., Ltd |

| Storage | -20°C Freezer, Under Inert Atmosphere | Chongqing Chemdad Co., Ltd |

Mechanism of Action: Aromatase Inhibition

6β-Bromoandrostenedione is a mechanism-based irreversible inhibitor of aromatase, also known as a "suicide substrate".[1][2] Aromatase is a cytochrome P450 enzyme (CYP19A1) that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[3] The inhibitory action of 6β-bromoandrostenedione is stereospecific; its epimer, 6α-bromoandrostenedione, acts as a competitive inhibitor.[2]

The irreversible inhibition by 6β-bromoandrostenedione is a time-dependent process that requires the presence of NADPH as a cofactor.[2] The inhibitor binds to the active site of the aromatase enzyme, and through the enzyme's own catalytic action, is converted into a reactive intermediate that forms a covalent bond with the enzyme, leading to its permanent inactivation.[1] This high specificity for aromatase with minimal effects on other cytochrome P450 enzymes makes it a valuable tool for research.[2]

Quantitative Data on Aromatase Inhibition

The inhibitory potency of 6β-bromoandrostenedione and its analogs has been quantified in various studies. The following table summarizes key kinetic data obtained from in vitro assays using human placental microsomes.

| Compound | Inhibition Type | Apparent Kᵢ | k_inact | Source(s) |

| 6β-Bromoandrostenedione | Irreversible (Mechanism-based) | 0.8 µM | 0.025 min⁻¹ | [2] |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A | [2] |

| 2,2-dimethyl-6β-bromoandrostenedione | Competitive | 14 nM | N/A | [1] |

| 2,2-dimethyl-6α-bromoandrostenedione | Competitive | 10 nM | N/A | [1] |

| 2-methyl-1,4-diene-6β-bromo-steroid | Irreversible (Mechanism-based) | - | 0.035 min⁻¹ | [1] |

| 2-methyl-1,4-diene-6α-bromo-steroid | Irreversible (Mechanism-based) | - | 0.071 min⁻¹ | [1] |

Experimental Protocols

The most common method for evaluating the inhibitory activity of compounds on aromatase is the tritium release assay using human placental microsomes.

Preparation of Human Placental Microsomes

-

Tissue Acquisition: Obtain fresh human term placenta and maintain it on ice.

-

Homogenization: Mince the placental tissue and homogenize it in a cold buffer solution (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing sucrose (B13894) and EDTA).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 900 x g) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to remove mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable storage buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C until use.[4]

In Vitro Aromatase Inhibition Assay (Tritium Release Method)

This assay measures the amount of ³H₂O released from the radiolabeled substrate, [1β-³H]androstenedione, during its conversion to estrone.

Reagents:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

-

Substrate: [1β-³H]Androstenedione.

-

Cofactor: NADPH or an NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Inhibitor: 6β-Bromoandrostenedione dissolved in a suitable solvent (e.g., DMSO).

-

Human Placental Microsomes: Prepared as described above.

-

Stopping Reagent: Chloroform (B151607) or methylene (B1212753) chloride.

-

Charcoal-Dextran Suspension: To separate the aqueous phase.

-

Scintillation Cocktail.

Procedure:

-

Reaction Setup: In test tubes, prepare the reaction mixture containing the assay buffer, the NADPH-regenerating system, and the human placental microsomes.

-

Pre-incubation (for irreversible inhibitors): Add various concentrations of 6β-bromoandrostenedione to the reaction mixtures and pre-incubate at 37°C for different time intervals to allow for time-dependent inactivation of the enzyme.[2]

-

Initiation of Reaction: Start the enzymatic reaction by adding the [1β-³H]androstenedione substrate.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).[4]

-

Termination of Reaction: Stop the reaction by adding a solvent such as chloroform and vortexing to extract the unreacted steroid substrate.[4]

-

Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases. The aqueous phase will contain the ³H₂O produced.

-

Removal of Residual Substrate: Treat the aqueous phase with a charcoal-dextran suspension to adsorb any remaining unreacted substrate and centrifuge.[4]

-

Scintillation Counting: Transfer an aliquot of the clear aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of aromatase activity and the percentage of inhibition for each concentration of the inhibitor compared to a vehicle control. Determine kinetic parameters such as Kᵢ and k_inact.

Research Applications and Downstream Signaling

The primary research application of 6β-bromoandrostenedione is as a selective tool to study the biological roles of estrogen synthesis. Its most significant application is in the context of estrogen receptor-positive (ER+) breast cancer .

In ER+ breast cancer, the growth and proliferation of tumor cells are dependent on estrogen. Aromatase, particularly in postmenopausal women, is the main source of estrogen in peripheral tissues, including breast tumors. By irreversibly inhibiting aromatase, 6β-bromoandrostenedione effectively depletes the tumor microenvironment of estrogen, thereby inhibiting the growth of cancer cells.

The downstream effects of aromatase inhibition by 6β-bromoandrostenedione in ER+ breast cancer cells include:

-

Inhibition of Estrogen Receptor (ER) Signaling: Reduced estrogen levels prevent the activation of ERα, a key transcription factor that drives the expression of genes involved in cell proliferation and survival.

-

Cell Cycle Arrest: The blockade of ER signaling can lead to the arrest of the cell cycle, preventing cancer cells from dividing.

-

Induction of Apoptosis: Prolonged estrogen deprivation can trigger programmed cell death (apoptosis) in ER-dependent cancer cells.

Conclusion

6β-Bromoandrostenedione (CAS 38632-00-7) is a highly specific and potent mechanism-based irreversible inhibitor of aromatase. Its well-characterized mechanism of action and high selectivity make it an invaluable research tool for studying the role of estrogen biosynthesis in various physiological and pathological processes, particularly in the context of hormone-dependent breast cancer. The detailed experimental protocols and understanding of its effects on downstream signaling pathways provide a solid foundation for its use in drug discovery and development programs aimed at novel anticancer therapies.

References

- 1. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. benchchem.com [benchchem.com]

Stereochemistry of 6-Bromoandrostenedione and its Role in Aromatase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemical properties of 6-bromoandrostenedione and its profound impact on the inhibition of aromatase (cytochrome P450 19A1), a critical enzyme in estrogen biosynthesis. The differential inhibitory mechanisms of the 6α and 6β epimers are elucidated, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the underlying biochemical processes. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development focused on steroidal aromatase inhibitors.

Introduction: Aromatase as a Therapeutic Target

Aromatase is a key enzyme in the steroidogenic pathway, responsible for the conversion of androgens to estrogens.[1][2][3] Specifically, it catalyzes the aromatization of the A-ring of androstenedione (B190577) and testosterone (B1683101) to produce estrone (B1671321) and estradiol, respectively.[3] Given the role of estrogens in the proliferation of hormone-dependent breast cancers, aromatase has emerged as a significant target for therapeutic intervention.[2][3] Aromatase inhibitors (AIs) are a class of drugs that block this enzyme, thereby reducing estrogen levels, and are a cornerstone in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[2]

This compound, a synthetic analog of the natural substrate androstenedione, has been instrumental in probing the active site and mechanism of aromatase.[4][5] Crucially, the biological activity of this compound is dictated by the stereochemistry at the C6 position, giving rise to two distinct epimers with fundamentally different modes of enzyme inhibition.

Stereochemistry and Mechanism of Inhibition

The spatial orientation of the bromine atom at the 6th position of the androstenedione steroid nucleus results in two stereoisomers: 6α-bromoandrostenedione (bromine in the axial position) and 6β-bromoandrostenedione (bromine in the equatorial position).[4] This seemingly subtle structural difference leads to dramatically different interactions with the aromatase active site and, consequently, distinct mechanisms of inhibition.[4][5]

6α-Bromoandrostenedione: A Competitive Inhibitor

6α-Bromoandrostenedione acts as a potent competitive inhibitor of human placental aromatase.[4][5] This mode of inhibition is characterized by the reversible binding of the inhibitor to the enzyme's active site, thereby competing with the natural substrate, androstenedione.[6] The inhibitory effect of 6α-bromoandrostenedione is dependent on its concentration and can be overcome by increasing the substrate concentration.

6β-Bromoandrostenedione: A Mechanism-Based Irreversible Inhibitor

In stark contrast, 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor, also known as a "suicide inhibitor".[4][5] This type of inhibitor is initially unreactive but is converted into a reactive species by the catalytic action of the target enzyme itself.[4] In the case of 6β-bromoandrostenedione, it is presumed that the aromatase enzyme processes the inhibitor, leading to the formation of a reactive intermediate that then forms a covalent bond with a nucleophilic residue in the active site, causing permanent inactivation of the enzyme.[4] This inactivation is time-dependent and requires the presence of the cofactor NADPH.[4][5]

Quantitative Analysis of Aromatase Inhibition

The differing inhibitory mechanisms of the this compound epimers are reflected in their kinetic parameters. The following tables summarize the key quantitative data for the inhibition of human placental aromatase.

Table 1: Kinetic Parameters for Aromatase Inhibition by this compound Epimers

| Inhibitor | Inhibition Type | Apparent K_i | k_inact |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM[4][5] | N/A |

| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM[4][5] | 0.025 min⁻¹[4][5] |

Table 2: Comparative Inhibitory Potency of this compound Derivatives

| Compound | Apparent K_i (nM) | Inhibition Type |

| 2,2-dimethyl-6β-bromoandrostenedione | 14 | Competitive |

| 2,2-dimethyl-6α-bromoandrostenedione | 10 | Competitive |

| 2-methyl-1,4-diene-6β-bromoandrostenedione | - | Time-dependent (k_inact = 0.035 min⁻¹)[7] |

| 2-methyl-1,4-diene-6α-bromoandrostenedione | - | Time-dependent (k_inact = 0.071 min⁻¹)[7] |

Experimental Protocols

Aromatase Activity Assay (Tritium Release Assay)

This assay measures the aromatase-catalyzed release of tritiated water from [1β-³H]androstenedione.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H, 4-¹⁴C]androstenedione (substrate)

-

NADPH

-

6α-Bromoandrostenedione and 6β-Bromoandrostenedione

-

Phosphate (B84403) buffer (pH 7.4)

-

Dextran-coated charcoal

Procedure:

-

Prepare reaction mixtures containing phosphate buffer, NADPH, and the desired concentration of the inhibitor (6α- or 6β-bromoandrostenedione) or vehicle control.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H, 4-¹⁴C]androstenedione.

-

Incubate the reaction for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding chloroform to extract the steroids.

-

Centrifuge to separate the aqueous and organic phases.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

-

Measure the radioactivity of the tritiated water in the aqueous phase using a liquid scintillation counter.

-

The ¹⁴C label is used to correct for any procedural losses of the substrate.

-

Aromatase activity is expressed as the amount of tritiated water formed per unit of time per milligram of microsomal protein.

Time-Dependent Inhibition Assay

This protocol is used to assess the mechanism-based inactivation of aromatase by 6β-bromoandrostenedione.

Procedure:

-

Pre-incubate the human placental microsomes with 6β-bromoandrostenedione and NADPH for various time intervals (e.g., 0, 10, 20, 30, 60 minutes).

-

At each time point, take an aliquot of the pre-incubation mixture and dilute it significantly to stop any further inactivation.

-

Assay the remaining aromatase activity in the diluted aliquots using the tritium (B154650) release assay described above, with a saturating concentration of androstenedione.

-

Plot the logarithm of the remaining enzyme activity against the pre-incubation time. A linear plot is indicative of pseudo-first-order inactivation kinetics.

-

The rate of inactivation (k_inact) can be determined from the slope of this plot.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Aromatase Inhibition

Caption: Differential inhibition of aromatase by this compound epimers.

Experimental Workflow for Aromatase Inhibition Assays

Caption: Workflow for determining aromatase activity and time-dependent inhibition.

Logical Relationship of Stereochemistry to Inhibition Mechanism

References

- 1. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6alpha-Bromo androstenedione | Benchchem [benchchem.com]

- 7. Synthesis and biochemical properties of this compound derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Aromatase Inhibition Assay Using 6-Bromoandrostenedione

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens into estrogens.[1][2] This function makes it a critical therapeutic target for estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer.[3] 6-Bromoandrostenedione is a steroidal molecule investigated for its potent aromatase inhibitory activity. It exists as two stereoisomers, 6α- and 6β-bromoandrostenedione, which exhibit distinct mechanisms of enzyme inhibition.[4][5] This document provides a detailed protocol for assessing the inhibitory potential of this compound using the established tritiated water release assay with human placental microsomes as the enzyme source.

Principle of the Assay

The most widely used method for measuring aromatase activity in vitro is the tritiated water release assay.[6] This radiometric method relies on the stereospecific cleavage of a tritium (B154650) atom from a radiolabeled substrate during the aromatization process.[6] The substrate, [1β-³H]androstenedione, is converted by aromatase to estrone. During this conversion, the tritium at the 1β position is released as tritiated water (³H₂O).[4] The reaction is stopped, and the remaining radiolabeled steroid substrate is separated from the aqueous phase containing ³H₂O, typically by extraction with an organic solvent and/or adsorption onto dextran-coated charcoal.[6] The radioactivity of the aqueous phase is then quantified by liquid scintillation counting, which is directly proportional to the aromatase activity.[7]

Mechanism of Inhibition by this compound

The stereochemistry of the bromine atom at the 6th position dictates the mechanism of aromatase inhibition:

-

6α-Bromoandrostenedione (6α-BrA): This epimer acts as a potent competitive inhibitor . It binds reversibly to the active site of the aromatase enzyme, competing with the natural substrate, androstenedione.[4][5]

-

6β-Bromoandrostenedione (6β-BrA): This epimer is a mechanism-based irreversible inhibitor , also known as a suicide substrate.[4][5] It is converted by the enzyme's catalytic action into a reactive intermediate that then forms a covalent bond with the enzyme, leading to its permanent inactivation.[5] This time-dependent inactivation is critically dependent on the presence of the cofactor NADPH.[4][5]

Quantitative Data Summary

The kinetic parameters for the two epimers of this compound have been determined using the tritiated water release assay with human placental microsomes.

Table 1: Kinetic Parameters of this compound Epimers

| Compound | Inhibition Mechanism | Apparent Kᵢ | kᵢₙₐ꜀ₜ |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM | N/A |

| 6β-Bromoandrostenedione | Mechanism-Based Irreversible | 0.8 µM | 0.025 min⁻¹ |

| Data sourced from studies on human placental aromatase.[4][5] |

Table 2: IC₅₀ Values of Reference Aromatase Inhibitors

| Compound | IC₅₀ Value | Notes |

| 7-Hydroxyflavone | 0.5 µM | A competitive inhibitor.[8] |

| Aminoglutethimide | 1.0 - 6.0 µM | A first-generation non-steroidal inhibitor.[6] |

| Flavone | 10 µM | A competitive inhibitor.[8] |

| IC₅₀ values can vary based on specific assay conditions. |

Experimental Workflow Diagram

Caption: Experimental workflow for the tritiated water release aromatase inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring aromatase activity in human placental microsomes.[4][6][9]

1. Materials and Reagents

-

Enzyme Source: Human placental microsomes, isolated via differential centrifugation and stored at -80°C.[6][9] Protein concentration should be determined (e.g., via Bradford assay).

-

Substrate: [1β-³H]Androstenedione (specific activity 20-30 Ci/mmol), diluted in ethanol (B145695).

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), prepared fresh.

-

Inhibitor: 6α-Bromoandrostenedione and/or 6β-Bromoandrostenedione, dissolved in a suitable solvent (e.g., ethanol or DMSO) to create stock solutions for serial dilutions.

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4).[9]

-

Termination Reagent: Chloroform.

-

Separation Reagent: 5% Dextran-coated charcoal suspension (5% activated charcoal, 0.5% Dextran in distilled water).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail compatible with aqueous samples.

-

Equipment: Microcentrifuge tubes, pipettes, 37°C water bath or incubator, microcentrifuge, liquid scintillation counter, scintillation vials.

2. Assay Procedure

The assay should be performed in triplicate for each condition (e.g., no enzyme control, 100% activity control, and various inhibitor concentrations).

-

Preparation: On ice, prepare reaction tubes (e.g., 1.5 mL microcentrifuge tubes).

-

Reagent Addition: To each tube, add the following in order:

-